molecular formula C25H32N4O4 B2414602 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1115923-01-7

8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2414602
CAS No.: 1115923-01-7
M. Wt: 452.555
InChI Key: DMODMYHIDWGGAC-UHFFFAOYSA-N
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Description

8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that belongs to the class of isothiazolopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a thienyl group, and a dihydroisothiazolopyrimidine core

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c1-2-19-3-5-21(6-4-19)33-23-17-22(26-18-27-23)28-11-7-20(8-12-28)24(30)29-13-9-25(10-14-29)31-15-16-32-25/h3-6,17-18,20H,2,7-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMODMYHIDWGGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[45]decane typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study.

Biological Activity

The compound 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule with potential pharmacological applications. Its structure includes a spirocyclic framework, which is known for contributing to biological activity through interactions with various biological targets.

Chemical Structure and Properties

The chemical formula of the compound is C25H26F2N4O2C_{25}H_{26}F_2N_4O_2, and it features a piperidine ring, a pyrimidine moiety, and an ethylphenoxy group. The presence of the dioxa and azaspiro components enhances its structural diversity, which can influence its biological interactions.

PropertyValue
Molecular Weight 460.6 g/mol
CAS Number 1115999-09-1
IUPAC Name 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Notably, it has been studied for its affinity towards sigma receptors, particularly the σ1 receptor, which plays a crucial role in various neurological processes.

  • Sigma Receptor Binding : Research indicates that derivatives of this compound exhibit significant binding affinity for σ1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release . The compound's ability to selectively bind to these receptors suggests potential applications in treating neurodegenerative diseases.
  • Antitumor Potential : In studies involving tumor models, derivatives similar to this compound demonstrated high accumulation in cancerous tissues during PET imaging, indicating potential as a radiotracer for tumor detection . The interaction with σ1 receptors may also contribute to anti-cancer activity by modulating cell survival pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same class:

  • Study on σ1 Receptor Ligands : A series of piperidine compounds were synthesized and evaluated for their binding affinity to σ1 receptors. These compounds showed low lipophilicity and high selectivity for σ1 over σ2 receptors, suggesting their potential utility in imaging and therapeutic applications .
  • Tumor Imaging Applications : A specific derivative was labeled with fluorine-18 for PET imaging, demonstrating effective targeting of σ1 receptors in tumor xenograft models. This highlights the compound's applicability in cancer diagnostics .

Summary of Biological Activities

The following table summarizes key biological activities associated with 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane:

Activity TypeDescription
Receptor Binding High affinity for σ1 receptors; potential neuroprotective effects
Antitumor Activity Significant accumulation in tumors; potential use as a radiotracer
Neuropharmacology Modulation of neurotransmitter release; implications for treating CNS disorders

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